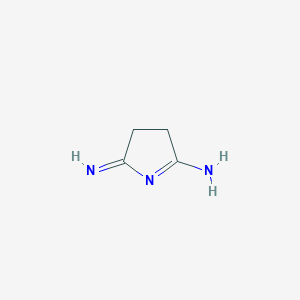

3,4-Dihydro-2-imino-2H-pyrrol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-imino-3,4-dihydropyrrol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c5-3-1-2-4(6)7-3/h1-2H2,(H3,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDKOANVADPVQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=N)N=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282528 | |

| Record name | 3,4-Dihydro-2-imino-2H-pyrrol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-84-4 | |

| Record name | 3,4-Dihydro-2-imino-2H-pyrrol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Spectroscopic Characterization Techniques for 3,4 Dihydro 2 Imino 2h Pyrrol 5 Amine

X-ray Crystallography in Structural Determination and Solid-State Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can generate an electron density map that reveals the exact positions of atoms and the bond lengths and angles between them. nih.gov This method is particularly crucial for compounds like 3,4-Dihydro-2-imino-2H-pyrrol-5-amine to resolve any ambiguity regarding its tautomeric form—that is, whether it exists as the imino-amine tautomer or the alternative di-amino form in the crystalline state.

While specific crystallographic data for this compound is not available in the reviewed literature, studies on related iminopyrrolidine derivatives demonstrate the utility of this technique. For example, X-ray analysis of 5-iminopyrrolidin-2-ones has been used to confirm their molecular structures definitively. researchgate.net In such analyses, key parameters like bond lengths can confirm the presence of a C=N double bond characteristic of the imino group. Furthermore, the data reveals intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov In a related heterocyclic system, X-ray crystallography was used to confirm the structure of a product derived from an intramolecular rearrangement, highlighting the technique's role in verifying reaction outcomes. researchgate.net

An illustrative data table for a hypothetical analysis of a related iminopyrrolidine derivative is presented below.

| Parameter | Illustrative Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. nih.gov |

| a (Å) | 8.5 | Unit cell dimension. |

| b (Å) | 10.2 | Unit cell dimension. |

| c (Å) | 9.8 | Unit cell dimension. |

| β (°) | 95.5 | Angle of the unit cell. |

| C=N Bond Length (Å) | ~1.27 | Confirms the presence of the imino double bond. |

| N-H···N H-Bond (Å) | ~2.9 | Indicates intermolecular hydrogen bonding, stabilizing the crystal lattice. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. scielo.br For this compound, NMR would confirm the connectivity of atoms and provide insight into its solution-state tautomerism.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons. The hydrogens on the saturated portion of the ring (at C3 and C4) would likely appear as multiplets in the aliphatic region (~2.3-3.0 ppm), deshielded by the adjacent nitrogen atoms. libretexts.org The protons of the amine (-NH₂) and imine (=NH) groups would appear as broader signals whose chemical shifts are sensitive to solvent and concentration, typically in the 0.5-8.5 ppm range. libretexts.orglibretexts.org

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The two saturated carbons (C3 and C4) would resonate in the aliphatic region. The unsaturated carbons, C2 and C5, would be found further downfield. The carbon of the imino group (C=N) is particularly characteristic and would be expected at a significant downfield shift. researchgate.net

Below are tables of expected chemical shifts for this compound based on typical values for analogous functional groups.

Expected ¹H NMR Data

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂-CH₂- | 2.5 - 3.5 | Multiplet |

| -NH₂ | 3.0 - 5.0 | Broad Singlet |

Expected ¹³C NMR Data

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C H₂-C H₂- | 25 - 45 |

| C -NH₂ | 150 - 160 |

| C =NH | 160 - 170 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. udel.edu

For this compound, the IR spectrum would be expected to display several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group would typically show a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. The imine (=NH) group would show a single, sharp N-H stretching band in a similar region. udel.edu

C=N Stretching: A strong absorption corresponding to the stretching of the carbon-nitrogen double bond of the imine group is expected in the 1640-1690 cm⁻¹ region.

C-H Stretching: The aliphatic C-H bonds of the two -CH₂- groups in the ring would produce strong absorptions in the 2850-3000 cm⁻¹ range. uomustansiriyah.edu.iq

N-H Bending: The scissoring vibration of the -NH₂ group typically appears around 1580-1650 cm⁻¹.

The following table summarizes the expected key IR absorption bands.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (doublet) |

| Imine | N-H Stretch | 3200 - 3400 | Medium, Sharp |

| Imine | C=N Stretch | 1640 - 1690 | Strong |

| Primary Amine | N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| Alkane | C-H Stretch | 2850 - 3000 | Strong |

Mass Spectrometry for Molecular Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide clues about its structure based on its fragmentation pattern. chemguide.co.uk When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, characteristic fragment ions. libretexts.org

For this compound (molecular formula C₄H₇N₃), the molecular weight is 97.12 g/mol . The molecular ion peak ([M]⁺) would therefore be expected at m/z = 97. In some techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z = 98 would be observed. nih.gov

The fragmentation of the molecular ion would be influenced by the functional groups and the cyclic structure. nih.gov Plausible fragmentation pathways could include:

Loss of ammonia (B1221849) (NH₃) from the amine group.

Loss of hydrogen cyanide (HCN) or cyanamide (B42294) (CH₂N₂).

Cleavage of the ring structure, leading to smaller charged fragments.

A table of potential fragments and their corresponding m/z values is shown below.

| Ion | m/z Value | Identity |

| [C₄H₇N₃]⁺ | 97 | Molecular Ion ([M]⁺) |

| [C₄H₈N₃]⁺ | 98 | Protonated Molecular Ion ([M+H]⁺) |

| [C₃H₄N₂]⁺ | 80 | Possible fragment after loss of NH₃ |

| [C₃H₆N]⁺ | 56 | Possible fragment from ring cleavage |

Tautomerism and Isomerism of 3,4 Dihydro 2 Imino 2h Pyrrol 5 Amine

Investigation of Imino-Amine Tautomerism

The investigation into the tautomeric nature of 3,4-Dihydro-2-imino-2H-pyrrol-5-amine and related imidines has employed a combination of solid-state analysis, solution-state studies, and computational chemistry. nih.gov Historically, compounds like succinimidine were proposed to exist in a di-imino "imidine" form. nih.gov However, modern analytical techniques have provided definitive evidence that challenges these early proposals. nih.gov

The primary tautomeric forms considered for this compound are the imino-amine form (2-imino-3,4-dihydro-2H-pyrrol-5-amine) and the amino-imino form (5-imino-3,4-dihydropyrrol-2-amine), which are interconvertible via prototropy. nih.govnih.gov Quantum chemical studies on the parent 2-aminopyrrole system indicate that while the amino tautomers are generally more stable, the imino forms exhibit significantly higher basicity at the imino nitrogen atom. nih.gov This highlights the importance of identifying the predominant tautomer to understand the molecule's chemical properties. The investigation clarifies that in the solid state, the compound exists as the unsymmetric imino-amine tautomer rather than the historically predicted symmetric imidine structure. nih.gov

Table 1: Investigated Tautomeric Forms

| Tautomer Name | Structural Description | Key Features |

|---|---|---|

| 2-imino-3,4-dihydro-2H-pyrrol-5-amine | Imino-Amine Form | Contains an exocyclic imino group (C=NH) and an endocyclic amine group (-NH2). Found to be the dominant form in the solid state. nih.gov |

| 5-amino-3,4-dihydro-2H-pyrrol-2-imine | Amino-Imino Form | A potential tautomer with an exocyclic amine and an endocyclic imine. Generally found to be less stable. nih.gov |

| Pyrrolidine-2,5-diimine ("Imidine") | Di-imino Form | The historically proposed symmetric structure. Not observed in solid-state crystallographic studies. nih.gov |

Solution-State Tautomeric Equilibria

In solution, the tautomeric equilibrium of this compound can be more complex and is highly dependent on the solvent. While older solution-based studies were consistent with the imidine prediction, recent research on analogous systems indicates a dynamic equilibrium. nih.gov Amine-imine conversions are typically fast on the NMR timescale, often resulting in averaged signals that represent a weighted average of the tautomers present. researchgate.net

Studies on related compounds provide insight into the likely behavior of this compound:

For N-aryl substituted phthalic imidines, a related class of compounds, a tautomeric equilibrium mixture was observed in chloroform (B151607) (CDCl3), with the imino form accounting for about 20%. researchgate.net

In contrast, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO-d6), the amino tautomer of these related imidines is favored. researchgate.net

For 2-aminopyrrolin-5-one, a compound with a similar heterocyclic core, the amino tautomer is shown to be the predominant form in solution. researchgate.net

These findings suggest that the ratio of tautomers for this compound in solution is sensitive to the solvent environment, with different solvents capable of stabilizing one form over the other through specific solute-solvent interactions like hydrogen bonding. Advanced techniques such as 2D NMR are crucial for resolving overlapping signals and accurately characterizing the structures present in these equilibria.

Solid-State Tautomeric Preferences and Crystallographic Evidence

X-ray crystallography offers unambiguous evidence of the preferred tautomeric form in the solid state. nih.gov Crystallographic characterization of the compound historically known as succinimidine revealed that it crystallizes exclusively as the imino-amine tautomer, 2-imino-3,4-dihydro-2H-pyrrol-5-amine. nih.gov

This definitive structural assignment was based on the following key crystallographic findings:

Bond Lengths: The structure displays alternating short and long carbon-nitrogen bonds within the heterocyclic backbone. This is indicative of distinct, localized single (C-N) and double (C=N) bonds, rather than a delocalized system that would be expected for a symmetric di-imino "imidine" tautomer. The analysis confirmed the presence of distinct imino (C=NH) and amine (C-NH2) functional groups. nih.gov

Hydrogen Atom Location: The positions of hydrogen atoms were unequivocally determined, confirming the imino-amine arrangement. nih.gov

Salt Form: The structure of the hydrochloride salt was also determined (1·HCl). It co-crystallized with a neutral molecule and water, with the protonated species being the 5-amino-3,4-dihydro-2H-pyrrol-2-iminium cation. nih.gov

Similar studies on related heterocyclic systems, such as 5-imino-3,4-diphenyl-1H-pyrrol-2-one, also confirm the stabilization of the imino tautomer in the crystalline state, which is further supported by intermolecular N-H···N hydrogen bonding that creates stable dimers in the crystal lattice. researchgate.netnih.gov

Table 2: Crystallographic Data Summary for 2-imino-3,4-dihydro-2H-pyrrol-5-amine

| Parameter | Observation | Conclusion |

|---|---|---|

| Molecular Structure | Unsymmetric arrangement of atoms. nih.gov | Rules out the symmetric di-imino "imidine" form. nih.gov |

| C-N Bond Lengths | Alternating short and long C-N bonds. nih.gov | Confirms localized double (imino) and single (amine) bonds. nih.gov |

| Predominant Tautomer | 2-imino-3,4-dihydro-2H-pyrrol-5-amine. nih.gov | Provides definitive evidence for the imino-amine tautomer in the solid state. nih.gov |

Influence of Substituents and Environment on Tautomeric Forms

The delicate balance of the tautomeric equilibrium can be significantly shifted by both the chemical environment (e.g., solvent) and the presence of substituent groups on the heterocyclic ring. researchgate.net

Influence of Substituents:

Electronic Effects: The nature of substituents on either the exocyclic nitrogen atom or elsewhere on the ring can alter the electronic properties of the system, thereby favoring one tautomer over another. researchgate.net

Steric and Conformational Effects: Rigid substituents, such as a spiro group, can decrease the conformational flexibility of the ring system, which in turn can suppress the tendency for tautomerization. nih.gov

Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds can lock the molecule into a specific tautomeric form. For instance, a 2-pyridyl substituent on a related imidine system was shown to displace the equilibrium toward the imino tautomer due to the formation of an internal NH···N hydrogen bond. researchgate.net

Influence of Environment:

Solvent Polarity: As discussed in section 4.2, the polarity and hydrogen-bonding capability of the solvent play a critical role. Polar aprotic solvents like DMSO may favor the amino tautomer, whereas less polar solvents like chloroform can support a mixture of forms. researchgate.net

pH: The acidity or basicity of the medium can lead to protonation or deprotonation, forming ionic species and shifting the equilibrium. The hydrochloride salt, for example, stabilizes the protonated form of the imino-amine. nih.gov

Computational studies have further reinforced these observations, showing that while the parent amino tautomers are often more stable, targeted substitution can block the pathways for prototropic conversion, allowing for the isolation of the less stable but more basic imino forms. nih.gov

Reactivity and Reaction Mechanisms of 3,4 Dihydro 2 Imino 2h Pyrrol 5 Amine

Redox Transformations

The presence of imino and amino groups, along with the partially unsaturated pyrrole (B145914) ring, endows 3,4-Dihydro-2-imino-2H-pyrrol-5-amine with the capacity to undergo both oxidation and reduction reactions. These transformations can selectively target the imino functionalities or involve the entire ring system, depending on the reagents and conditions employed.

Oxidation Pathways

Oxidation of this compound can proceed via several pathways, often leading to ring-cleavage or modification of the nitrogen-containing groups. The use of strong oxidizing agents typically results in the breakdown of the heterocyclic structure. For instance, treatment with potassium permanganate (B83412) (KMnO₄) in an acidic medium leads to the oxidative cleavage of the pyrrole ring, ultimately yielding succinic acid derivatives.

Redox-active guanidine-type compounds can undergo oxidation through processes like proton-coupled electron transfer (PCET). researchgate.net In some cases, oxidation can be facilitated by metal catalysts, such as copper, in the presence of an oxidant like dioxygen. researchgate.net This can lead to the formation of dehydrogenated species or coupled products. researchgate.net In the context of related polycyclic guanidine-containing natural products, selective oxidation at the α-position to the guanidine (B92328) group has been achieved using reagents like silver(II) picolinate. nih.gov

Table 1: Oxidation Reactions

| Oxidizing Agent | Substrate Moiety | Product Type |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Pyrrole Ring | Succinic Acid Derivatives |

| Silver(II) Picolinate | α-Position to Guanidine | α-Oxo Guanidine |

Reduction Processes

The imino groups of this compound are susceptible to reduction. Catalytic hydrogenation, a common method for reducing imines, can be employed to convert the imino groups into primary amines. This transformation is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The resulting product is a pyrrolidine (B122466) derivative, specifically a saturated pyrrolidine-2,5-diamine. This process effectively transforms the cyclic amidine structure into a vicinal diamine within a saturated five-membered ring.

Electrophilic Substitution Reactions

The pyrrole ring system, being electron-rich, is generally susceptible to electrophilic aromatic substitution. uci.edudalalinstitute.com For this compound, the amino and imino substituents are activating groups that direct incoming electrophiles. The electron-donating nature of these groups increases the nucleophilicity of the ring, facilitating reactions with electrophiles. libretexts.org

A key example of this reactivity is nitration. The reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (NO₂) group onto the pyrrole ring. libretexts.org The regioselectivity of this substitution is dictated by the directing effects of the existing amino and imino groups, which typically favor substitution at the positions ortho or para to them. libretexts.orgnih.gov The resulting nitro-substituted dihydropyrrole can serve as a precursor for further functionalization, for example, in the synthesis of dyes or pharmaceutically relevant compounds. The nucleophilicity of the aromatic ring, which dictates its reactivity towards electrophiles, is proportional to the Hirshfeld charge on the regioselective site. nih.gov

Nucleophilic Addition and Condensation Reactions

The exocyclic primary amine and the endocyclic nitrogen atoms confer significant nucleophilic character to this compound. nih.gov This allows it to readily participate in nucleophilic addition and condensation reactions with various electrophiles, particularly carbonyl compounds. wikipedia.orglatech.edu

These reactions typically proceed via the initial attack of one of the nitrogen atoms on the electrophilic carbonyl carbon. wikipedia.orgchemistry.coach For instance, in reactions with aldehydes or ketones, a hemiaminal intermediate is formed, which can then dehydrate to yield an imine or a more complex cyclized product. wikipedia.orgvanderbilt.edu The general mechanism involves the formation of an enolate from a carbonyl compound which then acts as a nucleophile. latech.eduvanderbilt.edu These condensation reactions are fundamental in building more complex molecular architectures from simple precursors. libretexts.org The reactivity of guanidine-like structures in aza-Michael additions to unsaturated carbonyl compounds is also a well-established reaction pattern. nih.govmasterorganicchemistry.com

Ring-Opening and Cycloaddition Reactions

The strained five-membered ring of this compound can undergo ring-opening reactions under certain conditions. As mentioned in the oxidation section, strong oxidizing agents can cause cleavage of the ring.

The potential for this compound to participate in cycloaddition reactions is rooted in the reactivity of its dihydropyrrole core and the conjugated imine system. Dihydropyridines, which are structurally related, are known to act as activated alkenes in various cycloaddition reactions. nih.gov The electron-rich nature of the dihydropyrrole ring in this compound suggests it could function as the 2π component (dienophile) in [4+2] cycloadditions or as a partner in other pericyclic reactions like 1,3-dipolar cycloadditions. wikipedia.orglibretexts.org For instance, dearomative (4+3) cycloadditions of 3-alkenylpyrroles with oxyallyl cations are known to produce cyclohepta[b]pyrroles. acs.org While specific examples involving this compound are not extensively documented, the general reactivity of similar heterocyclic systems points towards a rich potential for cycloaddition chemistry. researchgate.net

Reactions with 2-Halo-Ketones for Fused Heterocycle Formation

A significant and synthetically useful transformation of this compound is its reaction with α-haloketones (or 2-halo-ketones) to form fused bicyclic heterocycles. This reaction is a powerful method for constructing the imidazo[1,2-a]pyrrole skeleton. The reaction mechanism is analogous to the well-known Chichibabin reaction for pyridine (B92270) synthesis and other related fused imidazole (B134444) syntheses. nih.gov

The process is initiated by the nucleophilic attack of the endocyclic nitrogen atom of the pyrrole ring onto the electrophilic carbon bearing the halogen in the α-haloketone. This results in an Sₙ2 displacement of the halide ion and the formation of an N-alkylated intermediate. The second step involves an intramolecular condensation. The exocyclic amine attacks the carbonyl carbon of the ketone moiety, forming a five-membered hemiaminal intermediate. Subsequent dehydration (loss of a water molecule) from this intermediate leads to the aromatization of the newly formed imidazole ring, yielding the final fused imidazo[1,2-a]pyrrole product. The reaction of aminopyrrolines with 2-bromo ketones has been shown to produce substituted pyrrolo[1,2-a]imidazole hydrobromides. researchgate.net

Table 2: Mechanism of Fused Heterocycle Formation

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Alkylation | The endocyclic nitrogen of this compound acts as a nucleophile, attacking the α-carbon of the 2-halo-ketone and displacing the halide. | N-alkenylpyrrolium salt |

| 2. Intramolecular Cyclization | The exocyclic amine attacks the carbonyl carbon of the tethered ketone side chain. | Bicyclic hemiaminal intermediate |

This reaction provides a direct route to a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.

Mechanistic Studies of this compound Reactions

The reactivity of this compound is governed by the presence of multiple nucleophilic centers and the potential for tautomeric equilibria. The exocyclic amine and the endocyclic imine functionalities are key to its chemical behavior, allowing it to participate in a variety of chemical transformations. While detailed computational and kinetic studies specifically for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the general principles of cyclic amidine chemistry and related heterocyclic systems.

General Reactivity:

The molecule possesses several key reactive features:

Nucleophilic Character: The nitrogen atoms, particularly the exocyclic amine and the imine nitrogen, possess lone pairs of electrons, rendering the molecule nucleophilic. This allows it to react with various electrophiles.

Amidine System: The core structure contains a cyclic amidine system (-N=C-N-), which is known for its basicity and ability to act as a strong, yet soft, nucleophile.

Potential for Tautomerism: The presence of imine and amine groups allows for the existence of tautomeric forms, which can influence its reactivity profile in different chemical environments.

Mechanistic Insights from Related Reactions:

Studies on analogous cyclic amidine systems and related pyrroline (B1223166) derivatives provide a framework for understanding the potential reaction mechanisms of this compound.

Nucleophilic Substitution and Addition:

As a potent nucleophile, this compound is expected to readily participate in nucleophilic substitution and addition reactions. For instance, in reactions with alkyl halides, the nitrogen atoms can act as the nucleophile, leading to N-alkylated products. The mechanism would likely follow a standard SN2 pathway, involving the attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion.

In the synthesis of more complex heterocyclic structures, such as imidazoles, this compound acts as a key building block. For example, its reaction with α-haloketones would proceed via an initial nucleophilic attack of one of the nitrogen atoms on the carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to form the fused imidazole ring system.

Cycloaddition Reactions:

While specific studies on cycloaddition reactions involving this compound are scarce, related cyclic N-acyl amidines have been synthesized through [3+2] cycloaddition reactions. libretexts.org This suggests that the imine functionality of this compound could potentially act as a component in cycloaddition reactions with suitable reaction partners, although this remains an area for further investigation.

Tautomerism and its Influence on Reactivity:

Detailed Research Findings:

Specific experimental data, such as kinetic parameters or detailed computational modeling of reaction pathways for this compound, are not widely available in the reviewed literature. The mechanistic descriptions provided are based on established principles of organic chemistry and studies of analogous compounds. Further dedicated research, including Density Functional Theory (DFT) calculations and kinetic studies, would be necessary to fully elucidate the intricate details of its reaction mechanisms.

Data on Related Compound Reactions:

To illustrate the types of mechanistic investigations conducted on related structures, the following table summarizes findings for reactions involving other pyrroline and cyclic amidine derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Mechanistic Insight |

| Hydrogenative Cyclization | Nitro ketones | Ni/SiO2 | Synthesis of 3,4-dihydro-2H-pyrroles proceeds via hydrogenation of the nitro group followed by intramolecular cyclization. nih.govresearchgate.net |

| [3+2] Cycloaddition | N-silyl enamines and acyl azides | - | Formation of cyclic N-acyl amidines. libretexts.org |

| Amination | 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones and amines | Thermal decomposition | Replacement of the 3-oxy fragment with a 3-amino group. nih.gov |

This table highlights that while mechanistic studies exist for the synthesis and modification of related heterocyclic systems, a specific focus on this compound is a clear area for future research.

Academic and Research Applications of 3,4 Dihydro 2 Imino 2h Pyrrol 5 Amine

Role as a Synthetic Building Block for Complex Organic Molecules

The structural characteristics of 3,4-Dihydro-2-imino-2H-pyrrol-5-amine, particularly its dual imino and amine functional groups, make it a valuable and versatile intermediate in organic synthesis. It is frequently utilized as a starting material or key intermediate for the construction of more complex nitrogen-containing heterocycles. Its utility is demonstrated in its capacity to undergo a variety of chemical transformations.

The primary synthesis of this compound often involves the cyclization of succinamide, which is derived from the reaction of succinic anhydride (B1165640) with ammonia (B1221849). vulcanchem.com Once formed, the compound's electron-rich ring and reactive nitrogen groups allow it to participate in several types of reactions:

Oxidation: The molecule can be oxidized, leading to different products depending on the specific oxidizing agent used. For instance, strong oxidation can cleave the ring to form succinic acid derivatives. vulcanchem.com

Reduction: Catalytic hydrogenation can convert the imino group into an amine, yielding pyrrolidine (B122466) derivatives. vulcanchem.com

Substitution: The compound can undergo substitution reactions, where a hydrogen atom is replaced by another functional group.

Its role as a synthetic building block is particularly prominent in the synthesis of fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are investigated for activities like kinase inhibition. The reactivity of the imino and amine groups provides dual points for functionalization, enabling the creation of a diverse library of complex molecules. A novel one-pot, three-step approach has been developed to synthesize highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters, which are derivatives of this core structure. nih.gov This method starts from commercially available materials and operates under metal-free conditions using benign solvents, highlighting the compound's adaptability in modern, environmentally conscious synthetic strategies. nih.gov

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic media) | Succinic acid derivatives | vulcanchem.com |

| Reduction | Pd/C, H₂ | Pyrrolidine derivatives | vulcanchem.com |

| Cyclization Precursor | Succinic anhydride, NH₃ | This compound | vulcanchem.com |

| One-Pot Synthesis | Phenylsulfonylacetonitrile, aldehydes, N-(diphenylmethylene)glycine tert-butyl ester | Functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters | nih.gov |

Applications in Polymer and Materials Science

In the realm of materials science, the reactive nature of this compound is harnessed for the production and modification of polymers. Its bifunctional character allows it to act as an effective crosslinking agent. vulcanchem.com

Specifically, it has been used as a crosslinking agent in epoxy resins. vulcanchem.com In this application, the amine and imino groups can form covalent bonds with the polymer chains of the resin. This crosslinking process enhances the material's properties, leading to increased thermal stability and improved mechanical strength. vulcanchem.com Such enhancements make the resulting polymers suitable for use in high-performance coatings and adhesives. vulcanchem.com The addition of derivatives with specific side chains, such as a phenylimino group, can also enhance properties like π-π stacking and fluorescence, making them suitable for optical materials.

Ligand Design in Coordination Chemistry

The presence of multiple nitrogen atoms with available lone pairs of electrons makes this compound an excellent candidate for ligand design in coordination chemistry. The combination of the imino and amine functionalities allows for dual reactivity and provides multiple coordination sites for metal ions.

This structural feature enables it to act as a chelating ligand, forming stable complexes with various metal centers. Research indicates its utility in developing metal-coordinating ligands, which are crucial in areas such as catalysis and the development of therapeutic agents. For example, the imino nitrogen can coordinate directly to the heme iron in cytochrome P450 enzymes, a fundamental interaction in its enzyme modulation activity. vulcanchem.com Furthermore, the introduction of sulfur atoms into the heterocyclic system by fusing it with a dithiine ring can produce derivatives with enhanced redox activity for catalytic applications.

Biochemical Interactions and Enzyme Modulation Studies

The compound and its derivatives are subjects of study in biochemistry for their interactions with biological macromolecules, particularly enzymes. The molecule's ability to interact with specific molecular targets is a key area of investigation. It can function as a nucleophile, attacking electrophilic centers in other molecules to form new chemical bonds.

A significant finding is the compound's ability to inhibit cytochrome P450 enzymes. vulcanchem.com This inhibition occurs through the coordination of the imino nitrogen to the iron atom within the enzyme's heme group. vulcanchem.com This interaction, while highlighting a potential for drug-drug interactions, also presents an opportunity for designing targeted enzyme inhibitors for therapeutic purposes. vulcanchem.com Broader biological research has employed the compound to explore various enzyme interactions and metabolic pathways.

Preliminary Screening for Biological Activities in in vitro Cell Line Models

Derivatives of the 3,4-dihydro-2H-pyrrole scaffold have been synthesized and evaluated for their potential biological effects, particularly antiproliferative activity against cancer cells. mdpi.comnih.gov These studies are typically preliminary and conducted using in vitro models with various human tumor cell lines. mdpi.com

In one study, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids were synthesized and screened. mdpi.comnih.gov The L-proline metabolic cycle, which is crucial for cancer cell proliferation, involves an intermediate structurally related to this scaffold. mdpi.comnih.gov The research found that certain synthesized compounds exhibited promising antiproliferative activity and selectivity. mdpi.comnih.gov For instance, the antiproliferative activity of several nitriles and an amide derivative were assessed on multiple human cancer cell lines using the MTT assay. mdpi.com The results indicated that the nitrile group at position 2 of the pyrrole (B145914) ring is essential for biological activity. mdpi.com

Another study focused on synthesizing a library of aminotriol derivatives from stevioside, which were then tested for antiproliferative effects. mdpi.com Aromatic N-substituted derivatives, in particular, showed high inhibition of cell growth across a panel of human cancer cell lines, including HeLa (cervical), SiHa (cervical), A2780 (ovary), MCF-7 (breast), and MDA-MB-231 (breast). mdpi.com

Table 2: Antiproliferative Activity of Selected 3,4-Dihydro-2H-pyrrole Derivatives

| Derivative Class | Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles | HT-29, PC3, H1299, MDA-MB-231 | The nitrile group at C2 is crucial for antiproliferative activity. Some compounds showed a good selectivity index. | mdpi.com |

| Aromatic N-substituted aminotriols (steviol-derived) | HeLa, SiHa, A2780, MCF-7, MDA-MB-231 | Exhibited high inhibition of cell growth. | mdpi.com |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Clinically isolated bacterial and fungal strains | Some derivatives showed moderate antimicrobial activity. | researchgate.net |

Current Challenges and Future Research Directions in 3,4 Dihydro 2 Imino 2h Pyrrol 5 Amine Chemistry

Development of Sustainable and Greener Synthetic Routes

The traditional synthesis of 3,4-Dihydro-2-imino-2H-pyrrol-5-amine often involves the reaction of succinic anhydride (B1165640) with ammonia (B1221849), followed by thermal cyclization. vulcanchem.com While effective, industrial-scale production frequently relies on catalysts and conditions that may not align with modern principles of green chemistry. The development of more sustainable synthetic pathways is a primary challenge for the future.

Future research is anticipated to focus on several key areas:

Biocatalytic Methods: Advancing biocatalytic routes could significantly reduce the dependence on petrochemical feedstocks. vulcanchem.com Research into engineered enzymes, such as nitrilases, may provide a scalable and environmentally friendly production method. vulcanchem.com

Benign Solvents and Metal-Free Conditions: A major goal is to replace hazardous solvents with benign alternatives like diethyl carbonate or 2-methyl tetrahydrofuran. researchgate.net The development of synthetic strategies that operate under metal-free conditions is also a key objective to enhance the green profile of the synthesis. researchgate.net

Atom Economy: Multicomponent reactions (MCRs) represent an efficient pathway to complex heterocyclic structures by combining three or more reactants in a single step. beilstein-journals.org These reactions are inherently atom-economical and can reduce waste, making them an attractive area of exploration for synthesizing derivatives.

Earth-Abundant Catalysts: Moving away from precious metal catalysts towards those based on earth-abundant metals like nickel is a crucial aspect of sustainable chemistry. nih.gov Research has demonstrated the efficacy of nickel catalysts for the synthesis of related 3,4-dihydro-2H-pyrroles through hydrogenation and cyclization, a strategy that could be adapted. nih.gov

| Aspect | Conventional Route | Potential Greener Alternative | Associated Benefit |

|---|---|---|---|

| Starting Materials | Petrochemical-based (e.g., succinic anhydride) | Renewable biomass sources | Reduced fossil fuel dependence |

| Catalysis | Zeolites, acidic resins, or precious metals | Biocatalysts (enzymes), earth-abundant metals (e.g., Nickel) | Lower cost, reduced toxicity, and environmental impact |

| Reaction Type | Stepwise synthesis | One-pot multicomponent reactions | Increased efficiency and atom economy |

| Solvents | Traditional organic solvents | Benign solvents (e.g., 2-MeTHF) or solvent-free conditions | Reduced volatile organic compound (VOC) emissions |

Exploration of Novel Reactivity Patterns and Selectivity

The reactivity of this compound is characterized by its imino groups and the electron-rich pyrrole (B145914) ring. vulcanchem.com Known transformations include oxidation, which can lead to ring cleavage, and reduction of the imino groups to amines using catalytic hydrogenation. vulcanchem.com The ring can also undergo electrophilic substitution, such as nitration. vulcanchem.com

However, a significant challenge lies in controlling the selectivity of these reactions. The presence of multiple reactive sites can lead to a mixture of products, complicating purification and reducing yields. Future research should focus on:

Regioselectivity: Developing methods to selectively functionalize one imino group over the other, or to direct electrophilic attack to a specific position on the ring. This could involve the use of protecting groups or highly specific catalysts.

Stereoselectivity: For the synthesis of substituted derivatives, controlling the stereochemistry is paramount, especially for biological applications. The development of diastereoselective and enantioselective methods for producing functionalized 5-amino-3,4-dihydro-2H-pyrrole structures is a key research frontier. researchgate.net

| Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ in acidic media | Ring cleavage, yielding succinic acid derivatives | vulcanchem.com |

| Reduction | Pd/C with catalytic hydrogenation | Conversion of imino groups to amines, producing pyrrolidine (B122466) derivatives | vulcanchem.com |

| Electrophilic Substitution | HNO₃/H₂SO₄ | Introduction of nitro groups onto the ring | vulcanchem.com |

Advanced Characterization of Transient Species and Reaction Intermediates

A fundamental challenge in optimizing synthetic routes and understanding reactivity is the detection and characterization of short-lived reaction intermediates. For many reactions involving dihydro-pyrrole synthesis, mechanisms are often proposed based on final products rather than direct observation of transient species. researchgate.net For instance, the cyclization of 2-amino-5-oxonitriles is a direct route to substituted 3,4-dihydro-2H-pyrrole-2-carbonitriles, but the intermediates in this process are not fully characterized. nih.gov

Future efforts in this area will require the application of advanced analytical and computational techniques:

In-situ Spectroscopy: Techniques such as rapid-scan NMR and flow chemistry coupled with IR or mass spectrometry can provide real-time snapshots of a reaction as it progresses, enabling the identification of intermediates.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the structures of transition states and intermediates, and calculate their relative energies, offering insights that are difficult to obtain experimentally.

Trapping Experiments: Designing experiments to chemically trap reactive intermediates can provide concrete evidence of their existence and structure.

Design of Highly Functionalized Derivatives with Tuned Properties

The core structure of this compound is a versatile scaffold for the design of new molecules with tailored properties. The synthesis of highly functionalized derivatives is a major area of ongoing research, with applications ranging from pharmaceuticals to materials. beilstein-journals.orgnih.gov A key challenge is to establish clear structure-property relationships that can guide the rational design of new compounds.

Future research directions include:

Multicomponent Synthesis: Employing MCRs with diverse inputs (aldehydes, amines, pyruvate derivatives) allows for the rapid generation of libraries of densely substituted lactam and pyrrole derivatives. beilstein-journals.orgnih.gov

Stereochemical Control: Developing synthetic methods that yield derivatives with three or more contiguous stereocenters is a significant challenge, but crucial for creating molecules with precise three-dimensional structures for biological targeting. researchgate.net

Property Tuning: Systematically altering functional groups on the pyrrole ring and studying their effect on electronic, physical, and biological properties. For example, introducing halogen atoms or aryl groups can modulate the antiproliferative activity of related compounds. nih.gov

| Functional Group/Modification | Synthetic Approach | Potential Tuned Property | Reference |

|---|---|---|---|

| Aryl and Alkyl Substituents | Multicomponent reactions | Biological activity (e.g., antiproliferative, antibacterial) | nih.govnih.gov |

| Carboxylic Acid Esters | One-pot diastereoselective synthesis | Precursors for glutamate surrogates | researchgate.net |

| Nitro Groups | Electrophilic substitution | Enables further functionalization for dyes or pharmaceuticals | vulcanchem.com |

Interdisciplinary Research with Materials Science and Chemical Biology

The full potential of this compound and its derivatives can only be realized through collaboration with other scientific disciplines. The challenges in this area involve bridging the gap between fundamental chemistry and applied science.

Materials Science: The compound is known to act as a crosslinking agent in epoxy resins, where its bifunctional nature enhances thermal stability and mechanical strength. vulcanchem.com Future research could explore its incorporation into other polymer backbones to create novel materials with advanced properties for coatings, adhesives, or advanced composites. vulcanchem.com The challenge is to understand how the molecular structure of the crosslinker translates to macroscopic material properties.

Chemical Biology: In-vitro studies suggest that this compound can inhibit cytochrome P450 enzymes by coordinating to the heme iron. vulcanchem.com This presents both a challenge for drug design (potential for unwanted drug interactions) and an opportunity for therapeutic development (a starting point for designing targeted enzyme inhibitors). vulcanchem.com Furthermore, related pyrrole structures are known to possess a wide range of biological activities, including antimalarial, antibacterial, and anticancer effects. beilstein-journals.orgnih.gov Future interdisciplinary work will be essential to screen new derivatives, elucidate their mechanisms of action, and develop them into potential therapeutic leads.

Q & A

Q. What are the key spectroscopic methods to confirm the structural integrity of 3,4-Dihydro-2-imino-2H-pyrrol-5-amine?

Answer:

- 1H and 13C NMR : Critical for assigning proton and carbon environments, particularly distinguishing imino and amine groups. For example, in related pyrrolone derivatives, NMR data resolved ring protons (δ 6.0–7.5 ppm) and quaternary carbons (e.g., 209.9 ppm for carbonyl groups) .

- FTIR : Identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for amines, C=N imino stretches at ~1650 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., C10H12N2, MW 160.22) and isotopic patterns. HRMS data in analogous compounds showed <2 ppm error .

Q. How can synthesis of this compound be optimized for higher yields?

Answer:

- Cyclization Conditions : Base-assisted cyclization (e.g., K2CO3 in DMF) improved yields in structurally similar pyrrolones (46–63% yields) .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/EtOAc) enhances purity. For example, a derivative with 46% yield was purified via recrystallization to achieve >95% purity .

- Solvent-Free Methods : Reduces side reactions; ultrasonic irradiation in water improved yields in pyrazole-amine syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For instance, HSQC correlated ambiguous protons to carbons in a 5-hydroxy-pyrrolone derivative .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values. This approach resolved discrepancies in fluorinated pyridines .

- X-ray Crystallography : Definitive structural confirmation. A related compound (5-iodo-pyrazolo-pyridin-3-amine) was crystallized to validate tautomeric forms .

Q. What strategies address low yields in multi-step syntheses of functionalized derivatives?

Answer:

- Catalytic Optimization : Palladium catalysts or organocatalysts improve coupling reactions. For example, Suzuki-Miyaura coupling in pyrazole derivatives increased yields by 20% .

- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity in triazole syntheses .

- Protecting Groups : Use Boc or benzyl groups to stabilize reactive amines during intermediate steps, as seen in piperidine-based syntheses .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For fluorinated pyridines, LUMO localization predicted nucleophilic attack at C-4 .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents (e.g., DMSO) stabilize transition states in cyclization reactions .

- Docking Studies : Predict binding affinity for biological targets (e.g., antibacterial assays in pyrazolo-pyrimidines showed IC50 < 10 μM) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the biological activity of pyrrol-5-amine derivatives?

Answer:

- Assay Standardization : Compare MIC values under identical conditions (e.g., pH, bacterial strains). A study on pyrazolo-pyrimidines reported MIC variations (±20%) across labs due to broth microdilution protocol differences .

- Metabolite Interference : Test for prodrug activation. For example, a 5-methoxy derivative showed no activity in vitro but inhibited tumor growth in vivo via hepatic metabolism .

- Structural Confirmation : Ensure impurities (e.g., regioisomers) are excluded. HRMS and HPLC-MS (≥95% purity) are mandatory for reproducible bioactivity .

Methodological Tables

Q. Table 1. Comparison of Synthesis Methods for Pyrrol-5-amine Derivatives

Q. Table 2. Key Spectral Data for Structural Validation

| Technique | Diagnostic Peaks/Features | Example Compound | Reference |

|---|---|---|---|

| 1H NMR | δ 6.2 (s, 1H, NH), δ 2.8 (m, 2H, CH2) | 5-Hydroxy-pyrrolone derivative | |

| FTIR | 1650 cm⁻¹ (C=N), 3300 cm⁻¹ (N-H) | Pyrazolo-pyrimidine | |

| HRMS | [M+H]+ 161.1054 (calc. 161.1052) | C10H12N2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.